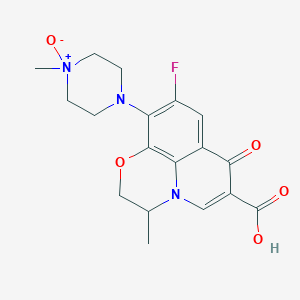

氧氟沙星N-氧化物

描述

Synthesis Analysis

The synthesis of Ofloxacin N-oxide and related compounds involves complex chemical reactions. For instance, ofloxacin has been shown to interact with metals like Co(II) and Zn(II) to form complexes, where bonding occurs through oxygen atoms of the carboxylate and ketonic groups, illustrating the compound's reactive nature and potential for forming derivatives like Ofloxacin N-oxide (Macías et al., 2002).

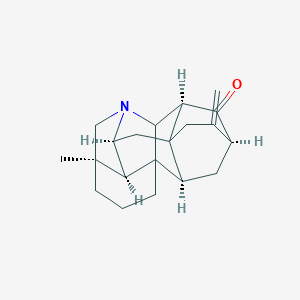

Molecular Structure Analysis

The molecular structure of ofloxacin and its interactions with metals provides insights into the structural characteristics of Ofloxacin N-oxide. For example, the formation of complexes between ofloxacin and Co(II) or Zn(II) where the metal ions coordinate with oxygen atoms suggests a versatile molecular framework conducive to modifications, potentially affecting the properties of N-oxide derivatives (Macías et al., 2002).

Chemical Reactions and Properties

Ofloxacin and its derivatives undergo various chemical reactions, highlighting their reactivity and functional diversity. The heterogeneous photo-Fenton process, catalyzed by biogenic Fe-Mn oxides, for the degradation of ofloxacin, illustrates the compound's susceptibility to oxidative stress, suggesting similar behavior for Ofloxacin N-oxide under environmental conditions (Du et al., 2020).

Physical Properties Analysis

The adsorption behavior of ofloxacin on nano-anatase TiO2 and its photocatalytic degradation under various conditions offer insights into the physical properties of Ofloxacin N-oxide. Such studies indicate the impact of molecular structure on environmental persistence and degradation pathways, important for understanding the physical behavior of Ofloxacin N-oxide in similar contexts (Paul et al., 2012).

Chemical Properties Analysis

The chemical properties of Ofloxacin N-oxide can be inferred from the degradation mechanisms of ofloxacin, involving hydrolysis, dehydration, and dealkylation, underlining the compound's reactivity and potential for environmental transformation. These properties are crucial for understanding the environmental fate and ecological impact of Ofloxacin N-oxide and its precursors (Du et al., 2020).

科学研究应用

脑靶向治疗细菌性脑膜炎:载有氧氟沙星的纳米转移体被提议用于有效靶向治疗细菌性脑膜炎,表明在神经感染中可能发挥潜在作用 (Eid et al., 2019)。

经皮给药:氧氟沙星凝胶显示出在经皮给药系统中控制药物释放和有效抗菌特性的潜力 (Jagdale & Pawar, 2017)。

光催化降解:生物合成的Fe-Mn氧化物和还原石墨烯氧化锌介孔(rGO@ZnO)已被用于催化氧氟沙星的降解,解决环境污染 (Du et al., 2020; Sharma et al., 2020)。

胃滞留片剂:氧氟沙星和奥硝唑的浮动基质片剂以联合剂量形式开发,用于增加胃滞留和扩散介导的药物释放 (Doodipala et al., 2013)。

微生物降解:锰氧化细菌Pseudomonas sp. F2可以降解氧氟沙星,显著降低其毒性 (Li et al., 2021)。

治疗微生物性角膜炎:氧氟沙星单药疗法与传统疗法相比,对治疗微生物性角膜炎有利,毒性更小 (Pavesio et al., 1996)。

电分析检测:各种研究已开发出用于生物样本中检测氧氟沙星的传感器和方法 (Manjula et al., 2021; Si et al., 2018; Francis & Adcock, 2005)。

医学应用:氧氟沙星在治疗身体各系统感染方面有效,对需氧革兰氏阴性和革兰氏阳性细菌具有广谱活性。口服和静脉注射吸收良好,生物半衰期长 (Todd & Faulds, 1991; Sanders, 1992; Lode et al., 1987)。

环境影响和修复:持续臭氧化可去除氧氟沙星的毒性效应并降低水生生物毒性。新型吸附剂如HRP-CsGOn绿色纳米吸附剂用于从水系中去除氧氟沙星 (Carbajo et al., 2015; Suri et al., 2021)。

特殊人群的药代动力学:氧氟沙星N-氧化物不会被血液透析去除,表明需要在接受这种治疗的患者中进行剂量调整 (White et al., 1988)。

作用机制

Target of Action

Ofloxacin N-oxide, like its parent compound Ofloxacin, primarily targets bacterial DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) and is essential for DNA replication and transcription . This enzyme is crucial for maintaining the supercoiling of bacterial DNA during replication, making it a primary target for antibacterial agents like Ofloxacin N-oxide .

Mode of Action

Ofloxacin N-oxide interacts with its target, the bacterial DNA gyrase, by inhibiting its supercoiling activity . This inhibition halts the process of DNA replication in the bacteria, thereby preventing bacterial multiplication and growth . The interaction of Ofloxacin N-oxide with DNA gyrase leads to the destabilization of the bacterial DNA structure, which results in the death of the bacterial cell .

Biochemical Pathways

It is known that the inhibition of dna gyrase affects the dna replication and transcription pathways in bacteria . By inhibiting DNA gyrase, Ofloxacin N-oxide prevents the unwinding of the DNA helix, a critical step in DNA replication. This action disrupts the normal cellular processes of the bacteria, leading to cell death .

Pharmacokinetics

The parent compound ofloxacin is known to have almost complete bioavailability, with peak serum concentrations achieved within 1-2 hours of administration . Ofloxacin also has two main metabolites, desmethyl ofloxacin and Ofloxacin N-oxide, which have antibacterial activity but are generally less active than Ofloxacin .

Result of Action

The primary result of Ofloxacin N-oxide’s action is the inhibition of bacterial growth and multiplication. By inhibiting DNA gyrase, Ofloxacin N-oxide disrupts DNA replication, leading to the death of the bacterial cell . This makes Ofloxacin N-oxide effective against a broad spectrum of Gram-negative and Gram-positive bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ofloxacin N-oxide. For instance, pH levels can affect the rate of degradation of Ofloxacin, with the electrical signal decreasing more quickly in an alkaline than acidic environment . Additionally, the presence of other substances, such as zinc oxide nanoparticles, can influence the biofilm formation and antibiotic action of Ofloxacin

安全和危害

属性

IUPAC Name |

7-fluoro-2-methyl-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O5/c1-10-9-27-17-14-11(16(23)12(18(24)25)8-21(10)14)7-13(19)15(17)20-3-5-22(2,26)6-4-20/h7-8,10H,3-6,9H2,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLAUMUQGRQERL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801316290 | |

| Record name | Ofloxacin N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104721-52-0 | |

| Record name | Ofloxacin N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104721-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ofloxacin N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104721520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ofloxacin N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OFLOXACIN N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2400MFQ95B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

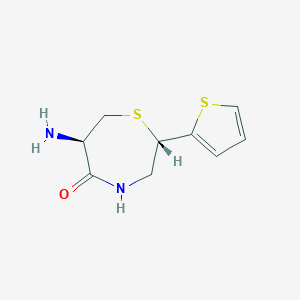

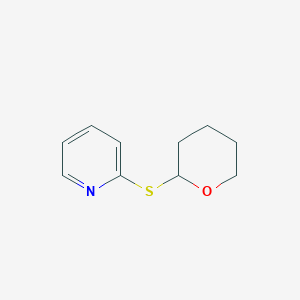

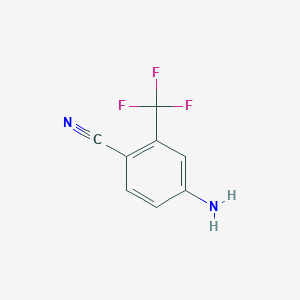

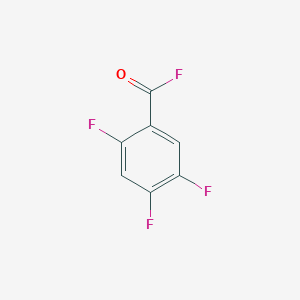

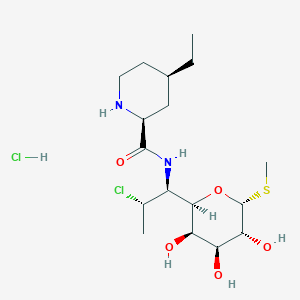

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary metabolites of Ofloxacin, and how are they formed?

A1: Ofloxacin undergoes metabolism primarily through three pathways: O-acyl glucuronidation, N-demethylation, and N-oxidation. These pathways lead to the formation of Ofloxacin ester glucuronide (M-1), desmethyl Ofloxacin (M-3), and Ofloxacin N-oxide (M-4), respectively. []

Q2: How does the presence of Ofloxacin N-oxide in serum contribute to the overall antibacterial activity of Ofloxacin?

A2: While the provided research primarily focuses on the pharmacokinetics of Ofloxacin and its metabolites, one study specifically investigates the potential antibacterial contribution of desmethyl Ofloxacin and Ofloxacin N-oxide. [] Further research is needed to fully elucidate the specific roles and potency of these metabolites in combating bacterial infections.

Q3: How is Ofloxacin N-oxide eliminated from the body in patients with end-stage renal disease?

A3: Research indicates that Ofloxacin N-oxide is not effectively removed by hemodialysis. [] In patients with peritonitis undergoing continuous ambulatory peritoneal dialysis, Ofloxacin N-oxide accumulated during therapy and was detectable in both serum and peritoneal dialysis fluid for several days after treatment cessation, with a mean elimination half-life of 44 hours. Approximately 15.4% of Ofloxacin and its metabolites were recovered from the peritoneal dialysis fluid. []

Q4: Why is therapeutic drug monitoring recommended for Ofloxacin in hemodialysis patients?

A5: Hemodialysis patients exhibit significant variability in Ofloxacin absorption and plasma half-life. [] This variability necessitates therapeutic drug monitoring, preferably using HPLC, to ensure optimal drug exposure and minimize the risk of sub-therapeutic levels or toxicity.

Q5: Does Ofloxacin N-oxide readily cross the blood-brain barrier?

A6: Research investigating cerebrospinal fluid penetration of Ofloxacin and its metabolites showed that Ofloxacin N-oxide crossed the blood-brain barrier less effectively compared to Ofloxacin itself. [] This suggests that Ofloxacin N-oxide may not contribute significantly to the antibacterial activity of Ofloxacin in the central nervous system.

Q6: What analytical techniques are typically employed to measure Ofloxacin and its metabolites in biological samples?

A7: High-performance liquid chromatography (HPLC) is commonly used to measure the concentrations of Ofloxacin, desmethyl Ofloxacin, and Ofloxacin N-oxide in various biological samples, such as serum, plasma, and peritoneal dialysis fluid. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-[(4-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide](/img/structure/B20417.png)

![2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B20422.png)